4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid
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Overview
Description
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a cyclohexylmethylsulfamoyl group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the reaction of a boronic acid derivative with a suitable sulfonamide precursor. One common method involves the use of cyclohexylmethylamine and benzeneboronic acid under specific reaction conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and reduced production costs. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound include boronic esters, borates, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid include:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
Cyclohexylboronic acid: A boronic acid derivative with a cyclohexyl group.
Sulfonamide derivatives: Compounds with a sulfonamide group attached to various aromatic or aliphatic groups.
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a cyclohexylmethylsulfamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in synthetic chemistry and research .
Properties
Molecular Formula |
C13H20BNO4S |
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Molecular Weight |
297.2 g/mol |
IUPAC Name |
[4-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12,16-17H,2-6H2,1H3 |
InChI Key |
SIZUWLZSTAJSDU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O |
Origin of Product |
United States |
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